molecular formula C14H17N3O4 B4115509 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide

Cat. No. B4115509
M. Wt: 291.30 g/mol
InChI Key: CQYXREJIOAYANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide, also known as DBIBA, is a chemical compound that has been widely studied for its potential applications in scientific research. DBIBA is a synthetic compound that was first synthesized in 2010 by researchers at the University of California, San Francisco. Since then, DBIBA has been the subject of numerous scientific studies, and its potential applications continue to be explored.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide has been shown to bind to specific proteins, preventing them from interacting with other proteins in the cell. This can have a variety of effects on cellular function, depending on the specific proteins involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide are complex and depend on the specific proteins that it interacts with. However, some studies have suggested that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide may have potential therapeutic applications in cancer treatment. For example, one study found that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide inhibited the growth of breast cancer cells in vitro, suggesting that it may have potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide is its ability to selectively inhibit protein-protein interactions. This can provide valuable insights into the function of specific proteins and their role in cellular processes. However, there are also some limitations to the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide in lab experiments. For example, the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide is a complex process that requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.

Future Directions

There are many potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide. One area of focus is the development of new synthetic methods for producing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide, which could make it more accessible to researchers. Additionally, there is a need for further studies to explore the potential therapeutic applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide, particularly in the treatment of cancer. Finally, there is a need for more research to better understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide and its effects on cellular function.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. One of the primary applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide is as a tool for studying protein-protein interactions. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide has been shown to bind to specific proteins and inhibit their interaction with other proteins, which can provide valuable insights into the function of these proteins.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-13(8-10-14(19)16-4-3-15-10)17-9-1-2-11-12(7-9)21-6-5-20-11/h1-2,7,10,15H,3-6,8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYXREJIOAYANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxopiperazin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-piperazinyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.